molecular formula C17H17N5O4 B12148851 3,5-dimethoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

3,5-dimethoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12148851
M. Wt: 355.3 g/mol
InChI Key: XSTUQTGTJWXRHG-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under acidic conditions to yield the benzamide intermediate.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting the benzamide intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.

    Methoxylation: The final step involves the methoxylation of the phenyl ring using methanol and a strong base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dimethoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation or microbial growth, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Similar structure with a mercapto group instead of methoxy groups.

    2,3-dimethoxybenzamide: Lacks the tetrazole ring but shares the dimethoxybenzamide core.

    3-acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group, differing in functional groups.

Uniqueness

3,5-dimethoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both methoxy groups and a tetrazole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications in scientific research further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

3,5-dimethoxy-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C17H17N5O4/c1-24-13-6-11(7-14(9-13)25-2)17(23)19-12-4-5-15(16(8-12)26-3)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23)

InChI Key

XSTUQTGTJWXRHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3C=NN=N3)OC)OC

Origin of Product

United States

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